Central Metal Identity Dictates Antitumor Potency
Systematic structure-activity relationship studies across the bis-β-diketonato metal complex class established a clear hierarchy of antitumor activity dependent on the central metal ion. Budotitane (Ti) demonstrated superior tumor-inhibiting efficacy compared to complexes bearing identical β-diketonate ligands but different central metals [1].
| Evidence Dimension | Central metal-dependent antitumor activity ranking |
|---|---|
| Target Compound Data | Titanium (Ti) — highest activity in class |
| Comparator Or Baseline | Zirconium, hafnium, molybdenum, tin, germanium (all lower activity) |
| Quantified Difference | Relative activity order: Ti > Zr > Hf > Mo > Sn > Ge |
| Conditions | Bis-β-diketonato metal complex series with consistent diketonate ligand substitution (in vivo tumor models) |
Why This Matters
This ranking establishes titanium as the optimal central metal for β-diketonate-based anticancer complexes, validating budotitane's foundational position and explaining why procurement of the titanium variant is essential for comparative SAR studies.
- [1] Clarke MJ, et al. Tumor-inhibiting bis(β-Diketonato) metal complexes. Budotitane, cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV). Bioinorganic Chemistry. 1993;78:97-127. View Source
